molecular formula C44H30N4Na4O12S4 B1436584 tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate CAS No. 39050-26-5

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate

Cat. No.: B1436584
CAS No.: 39050-26-5
M. Wt: 1027.0 g/mol
InChI Key: IXCIBOUZELNCDJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is a complex organic compound known for its unique structure and properties. It is a derivative of porphyrin, a class of compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. This compound is often used in scientific research due to its photochemical and catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of tetraphenylporphyrin with sulfuric acid or chlorosulfonic acid, leading to the formation of the sulfonated product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where tetraphenylporphyrin is treated with sulfonating agents under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield the corresponding sulfonates .

Scientific Research Applications

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: A precursor to the sulfonated derivative, used in similar applications but lacks the sulfonic acid groups.

    Tetraphenylporphyrin tetrasulfonic acid: Another sulfonated porphyrin with similar properties but different sulfonation patterns.

    Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with methoxy groups instead of sulfonic acid groups.

Uniqueness

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is unique due to its high solubility in water and its ability to form stable complexes with various metals. These properties make it particularly useful in catalysis and photochemical applications .

Properties

CAS No.

39050-26-5

Molecular Formula

C44H30N4Na4O12S4

Molecular Weight

1027.0 g/mol

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid

InChI

InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;

InChI Key

IXCIBOUZELNCDJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Na].[Na].[Na].[Na]

Key on ui other cas no.

39050-26-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Reactant of Route 2
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Reactant of Route 3
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Reactant of Route 4
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Reactant of Route 5
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Reactant of Route 6
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Customer
Q & A

Q1: How does the photosensitizing efficiency of TPPS4 compare to other porphyrin-based photosensitizers like Photofrin II, Hematoporphyrin Derivative (HPD), and Hematoporphyrin (HP)?

A1: Research suggests that while TPPS4 demonstrates photosensitizing properties, it is significantly less effective than Photofrin II, HPD, and HP in inducing cell death upon light activation []. Specifically, Photofrin II was found to be approximately 5, 25, and 50 times more effective than HPD, HP, and TPPS4, respectively, under white light irradiation [].

Q2: What factors might contribute to the observed differences in photosensitizing efficiency between these compounds?

A2: Several factors can influence the photosensitizing efficiency of porphyrins, including:

  • Cellular Uptake: Differences in the uptake of the compounds by target cells can significantly impact their effectiveness. Studies have shown that Photofrin II exhibits higher cellular uptake compared to TPPS4, potentially contributing to its superior photosensitizing activity [].
  • Aggregation State: The aggregation state of porphyrins can affect their photophysical properties and, consequently, their photosensitizing activity. It's important to note that the method used to measure drug uptake can influence the results, particularly for compounds like Photofrin II that can exist in different aggregation states [].

Q3: Beyond photodynamic therapy, what other potential applications does TPPS4 have in the biomedical field?

A3: TPPS4, when chelated with paramagnetic metals like manganese (forming MnTPPS), exhibits potential as a contrast agent for magnetic resonance imaging (MRI) []. Studies have shown that MnTPPS demonstrates favorable biodistribution properties, accumulating in tumor tissues and enhancing MRI contrast in human tumor xenograft models []. This highlights the versatility of TPPS4 and its potential in diverse biomedical applications.

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